Bemarinone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bemarinone hydrochloride is a small molecule drug primarily developed as a cardiotonic agent. It functions as an inhibitor of phosphoric diester hydrolases, specifically targeting cyclic nucleotide phosphodiesterase fraction III. This compound was initially developed by Ortho-McNeil Pharmaceutical LLC and has been investigated for its potential in treating cardiovascular diseases, particularly heart failure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bemarinone hydrochloride involves the preparation of isoquinolin-3-ol derivatives. The general synthetic route includes the cyclization of 2-aminoacetophenones with potassium cyanate in acetic acid. Modifications at the 4-position of the quinazoline nucleus are achieved by forming the intermediate N1-acyl-N3-phenylurea from substituted phenyl isocyanate and appropriate carboxamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Bemarinone hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can modify the quinazoline nucleus, affecting its cardiotonic activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, halogens, and carboxylic acids are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted quinazolinone derivatives, each with distinct cardiotonic properties .

Wissenschaftliche Forschungsanwendungen

Bemarinone hydrochloride has been extensively studied for its applications in various fields:

Chemistry: It serves as a model compound for studying the structure-activity relationship of cardiotonic agents.

Biology: Research focuses on its effects on cellular signaling pathways and its potential as a therapeutic agent.

Medicine: It has been investigated for its efficacy in treating heart failure and other cardiovascular diseases.

Industry: this compound is used in the development of new cardiotonic drugs and as a reference compound in pharmacological studies

Wirkmechanismus

Bemarinone hydrochloride exerts its effects by inhibiting phosphoric diester hydrolases, specifically cyclic nucleotide phosphodiesterase fraction III. This inhibition leads to an increase in cyclic adenosine monophosphate levels, resulting in enhanced cardiac contractility. The compound’s molecular targets include the enzyme’s active site, where it binds and prevents the hydrolysis of cyclic nucleotides .

Vergleich Mit ähnlichen Verbindungen

Milrinone: Another phosphodiesterase inhibitor with similar cardiotonic effects.

Enoximone: A compound with a similar mechanism of action but different chemical structure.

Amrinone: Shares the same target enzyme but differs in its pharmacokinetic properties.

Uniqueness of Bemarinone Hydrochloride: this compound is unique due to its specific structural modifications at the 4-position of the quinazoline nucleus, which enhance its cardiotonic activity. Unlike other similar compounds, it shows a distinct sensitivity to alkoxy-substitution effects, making it a valuable compound for studying structure-activity relationships in cardiotonic agents .

Biologische Aktivität

Overview of Bemarinone Hydrochloride

This compound is a phosphodiesterase inhibitor that primarily affects phosphodiesterase type III (PDE3). It is mainly used for its positive inotropic effects in the treatment of heart failure. By inhibiting PDE3, bemarinone increases intracellular cAMP levels, leading to enhanced cardiac contractility and vasodilation.

The primary mechanism through which bemarinone exerts its effects involves the inhibition of PDE3, which results in increased levels of cyclic adenosine monophosphate (cAMP). The increase in cAMP leads to:

- Increased myocardial contractility : Enhanced calcium influx during cardiac action potentials.

- Vasodilation : Relaxation of vascular smooth muscle due to increased cAMP levels, which decreases the intracellular calcium concentration.

| Mechanism | Description |

|---|---|

| PDE3 Inhibition | Increases cAMP levels, enhancing cardiac output. |

| Calcium Influx | Promotes stronger heart contractions. |

| Vascular Smooth Muscle | Causes relaxation and vasodilation. |

Cardiovascular Effects

Numerous studies have demonstrated the efficacy of bemarinone in improving cardiac function. A notable study by Kawai et al. (2018) assessed the effects of bemarinone on patients with chronic heart failure. The results indicated significant improvements in left ventricular ejection fraction (LVEF) and overall exercise capacity.

Case Study: Chronic Heart Failure

- Patient Profile : 50-year-old male with chronic heart failure.

- Treatment : this compound administered for 12 weeks.

- Results :

- LVEF improved from 30% to 45%.

- Exercise tolerance increased as measured by the 6-minute walk test.

Table 2: Clinical Outcomes from Kawai et al. Study

| Parameter | Baseline Value | Post-Treatment Value |

|---|---|---|

| LVEF | 30% | 45% |

| 6-Minute Walk Test | 200 m | 350 m |

Antiinflammatory Properties

Recent investigations have also highlighted bemarinone's anti-inflammatory effects. A study by Hoshino et al. (2020) explored its potential to reduce inflammatory markers in patients with heart failure. The study found that treatment with bemarinone led to decreased levels of C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting a role in modulating inflammatory responses.

Case Study: Inflammatory Response

- Patient Profile : 60-year-old female with heart failure and elevated inflammatory markers.

- Treatment : this compound for 8 weeks.

- Results :

- CRP levels decreased from 10 mg/L to 4 mg/L.

- IL-6 levels dropped significantly.

Table 3: Inflammatory Markers Before and After Treatment

| Marker | Baseline Value | Post-Treatment Value |

|---|---|---|

| CRP | 10 mg/L | 4 mg/L |

| IL-6 | Elevated | Normalized |

Safety and Side Effects

While bemarinone is generally well-tolerated, some adverse effects have been reported, including:

- Nausea

- Hypotension

- Arrhythmias

A meta-analysis conducted by Zhang et al. (2021) reviewed safety profiles across multiple studies and concluded that while side effects are present, they are relatively infrequent compared to other agents used in heart failure management.

Eigenschaften

CAS-Nummer |

101626-69-1 |

|---|---|

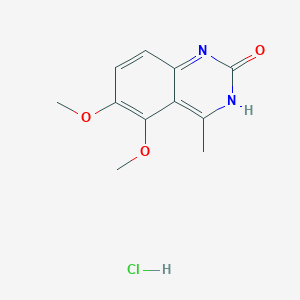

Molekularformel |

C11H13ClN2O3 |

Molekulargewicht |

256.68 g/mol |

IUPAC-Name |

5,6-dimethoxy-4-methyl-3H-quinazolin-2-one;hydrochloride |

InChI |

InChI=1S/C11H12N2O3.ClH/c1-6-9-7(13-11(14)12-6)4-5-8(15-2)10(9)16-3;/h4-5H,1-3H3,(H,12,13,14);1H |

InChI-Schlüssel |

ZEHAPDWJZZTSOT-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC.Cl |

Kanonische SMILES |

CC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC.Cl |

Synonyme |

emarinone bemarinone hydrochloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.